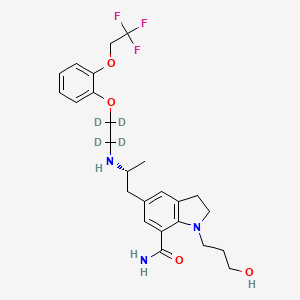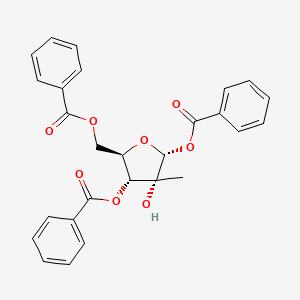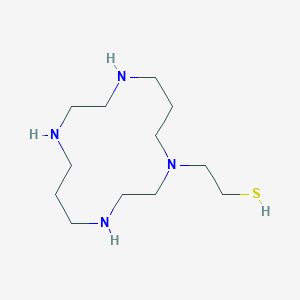![molecular formula C₇H₁₅NO B1145338 cis-3-[Dimethylamino)methyl]cyclobutanol CAS No. 1821838-71-4](/img/no-structure.png)
cis-3-[Dimethylamino)methyl]cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-3-[Dimethylamino)methyl]cyclobutanol” is a useful intermediate and a building block for drugs . It has a molecular weight of 129.2 and a molecular formula of C7H15NO .
Molecular Structure Analysis
The compound has a complex structure with a cyclobutanol ring and a dimethylamino group attached to it . The IUPAC name is 3-[(dimethylamino)methyl]cyclobutan-1-ol . The InChI key is WRCFIRNQJUOVSU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 . It has a topological polar surface area of 23.5Ų .Aplicaciones Científicas De Investigación
Hypotensive Activity and Pharmacological Properties
Cyclobutanol compounds, including derivatives of cis-3-[Dimethylamino)methyl]cyclobutanol, have been investigated for their pharmacological properties, notably their hypotensive activity. Research by Pircio et al. (1964) highlighted a cyclobutane derivative exhibiting significant blood pressure-lowering effects of long duration. The cis isomer of this tertiary amine was qualitatively similar in activity to the trans isomer but showed slightly less efficacy in hypotensive activity tests. This suggests a potential application in cardiovascular disease treatment or management through modulation of blood pressure (Pircio, Wilson, Kuna, HASEK, & Martin, 1964).
DNA Photoproducts and Repair Mechanisms
The formation of cyclobutane pyrimidine dimers (CPDs) in DNA, particularly involving thymine and cytosine bases, is a significant focus area, as these CPDs are major classes of UV-induced DNA damage linked to carcinogenesis. Barbatti's (2014) computational study on the photochemistry of such dimers sheds light on their formation, potential for repair, and the underlying quantum chemical properties that dictate these processes. This research is critical for understanding the molecular mechanisms of skin cancer and developing strategies for DNA repair or protection against UV radiation (Barbatti, 2014).
Photochemical and Thermal Reactions
Further research into cyclobutanol compounds includes studies on their photochemical and thermal behaviors. For example, the work by Masaki et al. (1992) on the photosensitized monomerization of dimethylthymine cyclobutane dimer by flavin in the presence of perchloric acid demonstrates a complex interplay of factors influencing the efficiency of dimer monomerization. This has implications for understanding the mechanisms of photodamage repair in biological systems (Masaki, Miyake, Yanagida, & Pac, 1992).
Chemical and Structural Analysis
The stereochemistry and reactivity of cyclobutane derivatives, including those related to cis-3-[Dimethylamino)methyl]cyclobutanol, are also of interest. Research by Begley et al. (1979) on the topochemically controlled photodimerisation of crystalline methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate provides insights into the structural dynamics and chemical reactivity of cyclobutane derivatives, which are essential for designing synthetic pathways and understanding molecular interactions in complex systems (Begley, Crombie, & Knapp, 1979).
Propiedades
Número CAS |
1821838-71-4 |
|---|---|
Nombre del producto |
cis-3-[Dimethylamino)methyl]cyclobutanol |
Fórmula molecular |
C₇H₁₅NO |
Peso molecular |
129.2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)

